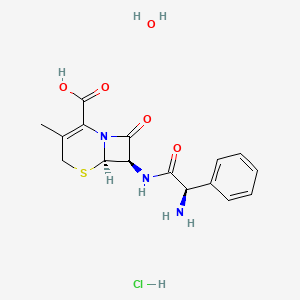

Cephalexin Hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

105879-42-3 |

|---|---|

Molecular Formula |

C16H20ClN3O5S |

Molecular Weight |

401.9 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C16H17N3O4S.ClH.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H;1H2/t10-,11-,15-;;/m1../s1 |

InChI Key |

YHJDZIQOCSDIQU-OEDJVVDHSA-N |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O.O.Cl |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

15686-71-2 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3-methyl-8-oxo-, (6R-(6alpha,7beta(R*)))- Cefalexin Cephalexin Cephalexin Dihydride Cephalexin Hemihydrate Cephalexin Hydrochloride Cephalexin Monohydrate Cephalexin Monohydrochloride Cephalexin Monohydrochloride, Monohydrate Cephalexin, (6R-(6alpha,7alpha(R*)))-Isomer Cephalexin, (6R-(6alpha,7beta(S*)))-Isomer Cephalexin, (6R-(6alpha,7beta))-Isomer Cephalexin, Monosodium Salt Cephalexin, Monosodium Salt, (6R-(6alpha,7beta))-Isomer Ceporexine Palitrex |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of cephalexin hydrochloride for formulation.

An In-depth Technical Guide to the Physicochemical Properties of Cephalexin Hydrochloride for Formulation

Introduction

Cephalexin, a first-generation cephalosporin antibiotic, is a widely prescribed medication for treating a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative organisms by inhibiting the synthesis of the bacterial cell wall.[1] For formulation scientists and drug development professionals, a thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is paramount. This guide provides a comprehensive overview of the critical physicochemical characteristics of cephalexin, focusing on its hydrochloride salt and monohydrate form, which are commonly used in pharmaceutical preparations. These properties fundamentally influence the drug's performance, stability, and bioavailability, thereby guiding the selection of appropriate excipients, manufacturing processes, and final dosage forms.

Core Physicochemical Properties

The efficacy and quality of a final drug product are intrinsically linked to the physical and chemical properties of the API. This section details the key parameters of cephalexin that are crucial for formulation development.

Solubility

Solubility is a critical determinant of a drug's dissolution rate and subsequent bioavailability. Cephalexin is described as slightly soluble in water and practically insoluble in most organic solvents.[1] Its solubility is significantly influenced by pH due to its amphoteric nature, containing both acidic and basic functional groups.

Table 1: Solubility of Cephalexin in Various Solvents

| Solvent | Form | Solubility | Reference |

| Water | Monohydrate | 5.6 mg/mL | [2] |

| Water | Hydrochloride | 4 mg/mL | [3] |

| Water | Base | 10 mg/mL | [1] |

| Phosphate Buffered Saline (PBS, pH 7.2) | Base | ~2.0 mg/mL | [4] |

| Dimethyl Sulfoxide (DMSO) | Hydrochloride | 9 mg/mL | [3] |

| Ethanol | Hydrochloride | Insoluble | [3] |

| Alcohol, Chloroform, Ether | Base | Practically Insoluble | [1] |

Dissociation Constant (pKa)

Cephalexin is a zwitterionic compound, possessing both a carboxylic acid group and a primary amine group.[2] The pKa values associated with these groups dictate the molecule's charge at a given pH, which in turn governs its solubility, absorption, and interaction with other formulation components. Multiple pKa values have been reported in the literature, reflecting the different ionizable centers.

Table 2: Reported pKa Values for Cephalexin

| pKa₁ (Acidic Group) | pKa₂ (Basic Group) | Reference |

| 2.53 | 7.14 | [1] |

| 3.26 | 7.23 | [2] |

| 3.45 (Predicted) | 7.23 (Predicted) | [5] |

| 3.6 | - | [6] |

The ionization state of cephalexin at different physiological pH values is critical for its absorption. In the acidic environment of the stomach (pH 1-3), the amine group is protonated (-NH₃⁺), while the carboxylic acid group is largely unionized (-COOH), resulting in a net positive charge. As the molecule travels to the more neutral pH of the small intestine, the carboxylic acid group deprotonates (-COO⁻), forming a zwitterion.

Thermal Properties and Polymorphism

The thermal behavior of an API is crucial for determining appropriate drying, milling, and storage conditions. There are conflicting reports regarding the melting point of cephalexin, with some values as high as 326.8°C and others around 190-197°C.[1][7] Studies using Differential Scanning Calorimetry (DSC) indicate that cephalexin monohydrate exhibits complex thermal behavior, including dehydration and decomposition.[7][8] Discoloration has been observed at approximately 100°C, with decomposition commencing around 98°C, suggesting that high temperatures should be avoided during manufacturing.[7][8]

Table 3: Thermal Properties of Cephalexin

| Property | Value | Method | Reference |

| Melting Point | 326.8 °C | Not Specified | [1] |

| Melting Point | 195 °C | DSC | [2] |

| Thermal Event (Endotherm) | 76.1 °C | DSC | [7][8] |

| Thermal Event (Exotherm) | 189.9 °C | DSC | [7][8] |

| Decomposition | Starts around 98 °C | Melt-Temp Apparatus | [7][8] |

Cephalexin is known to exist in various crystalline forms, or polymorphs, including solvates like the monohydrate.[9][10] Mechanical stress, such as grinding, can induce a transition from a crystalline to a non-crystalline (amorphous) state.[9] Amorphous forms typically exhibit higher solubility but lower stability compared to their crystalline counterparts. The presence of different polymorphs can significantly impact the drug's dissolution rate, stability, and manufacturability, making polymorphic control a critical aspect of formulation development.

Stability

Cephalexin is classified as an acid-stable cephalosporin, which contributes to its suitability for oral administration.[1] However, it is susceptible to degradation under several stress conditions, primarily through hydrolysis of the β-lactam ring, which inactivates the antibiotic.

-

pH-Dependent Stability: While stable in acidic conditions, cephalexin shows susceptibility to both acid and base-catalyzed hydrolysis.[11] The degradation generally follows first-order kinetics.[12]

-

Oxidative Stability: The drug is prone to degradation in the presence of oxidizing agents like hydrogen peroxide and metal ions.[11]

-

Thermal and Photolytic Stability: Cephalexin is relatively stable at temperatures up to 60°C and when exposed to UV/visible light under standard conditions.[11] However, prolonged exposure to heat can accelerate degradation.[8]

The formation of degradation products is a major concern, as they can be inactive or potentially toxic. Therefore, stability-indicating analytical methods are essential for monitoring the drug's purity throughout its shelf life.

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, can affect the physical and chemical stability of a drug powder. The water content of cephalexin, particularly in its amorphous form, is influenced by the relative humidity (RH) of the environment.[9] The common monohydrate form contains one molecule of water within its crystal lattice.[10] Control of humidity during manufacturing and storage is essential to prevent caking, altered dissolution, and accelerated degradation.

Experimental Protocols

The following section outlines typical methodologies for evaluating the key physicochemical properties of cephalexin.

Solubility Determination (Shake-Flask Method)

-

Objective: To determine the equilibrium solubility of cephalexin in a specific solvent.

-

Procedure:

-

An excess amount of cephalexin powder is added to a known volume of the solvent (e.g., water, buffer) in a sealed container.

-

The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered through a non-adsorptive membrane filter (e.g., 0.22 μm nylon) to remove undissolved solids.[2]

-

The concentration of cephalexin in the clear filtrate is quantified using a validated analytical method, typically UV-Vis spectrophotometry or HPLC.[2]

-

For UV-Vis analysis, a calibration curve is constructed using standard solutions of known concentrations to determine the relationship between absorbance and concentration.[2]

-

Thermal Analysis (DSC and TGA)

-

Objective: To characterize the thermal transitions (melting, dehydration, decomposition) of cephalexin.

-

Instrumentation: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).

-

DSC Protocol:

-

A small, accurately weighed sample (typically 5-6 mg) is placed in an aluminum pan and hermetically sealed.[2]

-

The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge.[2][8]

-

The heat flow to or from the sample relative to an empty reference pan is measured as a function of temperature. Endothermic events (e.g., melting, dehydration) and exothermic events (e.g., crystallization, decomposition) are recorded.

-

-

TGA Protocol:

-

A sample is heated at a constant rate under a controlled atmosphere.

-

The change in mass is recorded as a function of temperature, indicating weight loss due to events like dehydration or decomposition.

-

Stability-Indicating HPLC Method

-

Objective: To develop a validated method capable of separating and quantifying cephalexin from its potential degradation products.

-

Forced Degradation Study:

-

Prepare solutions of cephalexin and subject them to various stress conditions as per ICH Q1A(R2) guidelines:

-

Samples are withdrawn at various time points and neutralized/diluted as necessary.

-

-

Chromatographic Conditions (Example):

-

Column: C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[13][14]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M sodium acetate, 0.01 M TBAHS) and an organic solvent (e.g., methanol, acetonitrile).[13][15] The pH and ratio are optimized to achieve good separation.

-

Flow Rate: Typically 1.0 mL/min.[13]

-

Detection: UV detector set at a wavelength of maximum absorbance for cephalexin (e.g., 254 nm or 260 nm).[13][16]

-

Validation: The method is validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

Conclusion

The physicochemical properties of this compound—including its pH-dependent solubility, thermal sensitivity, potential for polymorphism, and defined stability profile—are foundational to the development of safe, effective, and stable pharmaceutical dosage forms. A comprehensive characterization of these attributes, using the experimental protocols outlined in this guide, enables formulation scientists to mitigate risks associated with API instability and poor bioavailability. By controlling critical parameters such as pH, temperature, and humidity during manufacturing and storage, and by selecting appropriate excipients, robust formulations of cephalexin can be successfully developed and scaled for commercial production.

References

- 1. Cephalexin | C16H17N3O4S | CID 27447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel pharmaceutical salts of cephalexin with organic counterions: structural analysis and properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05565A [pubs.rsc.org]

- 3. selleckchem.com [selleckchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. chegg.com [chegg.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effects of Grinding on the Physicochemical Properties of Cephalexin Powder [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jetir.org [jetir.org]

- 16. DETERMINATION OF CEPHALEXIN LEVEL AND STABILITY IN HUMAN PLASMA BY FULLY VALIDATED RAPAID HPLC ANALYSIS | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of Cephalexin Hydrochloride and its Potential Impurities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cephalexin hydrochloride, a widely used first-generation cephalosporin antibiotic. It details the core synthetic methodologies, explores the formation of potential impurities, and offers insights into the analytical techniques for their quantification. This document is intended to serve as a valuable resource for professionals in the fields of pharmaceutical research, development, and quality control.

Introduction to Cephalexin

Cephalexin, chemically known as (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a semi-synthetic antibiotic effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.[1] Its therapeutic action lies in the inhibition of bacterial cell wall synthesis.[2][3] This guide focuses on the synthesis of its hydrochloride salt, which is a common pharmaceutical form.

Synthesis of Cephalexin

The industrial synthesis of cephalexin primarily revolves around the acylation of the 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) nucleus with an activated derivative of D-(-)-α-phenylglycine. Two main approaches are commercially employed: enzymatic synthesis and chemical synthesis.

Enzymatic Synthesis

Enzymatic synthesis is generally considered a greener and more efficient method, often leading to higher yields and purity compared to chemical methods.[4][5] The process typically utilizes an immobilized penicillin G acylase (IPGA) as the catalyst.[6][7]

Key Steps:

-

Acylation: 7-ADCA is reacted with a D-phenylglycine derivative, such as D-phenylglycine methyl ester (PGME), in an aqueous medium.[6] The reaction is catalyzed by immobilized penicillin G acylase.

-

Reaction Conditions: The synthesis is typically carried out at a controlled pH (around 6.0-7.2) and temperature (15-25 °C).[8]

-

Product Isolation: Cephalexin precipitates out of the reaction mixture and can be isolated by filtration.

-

Purification: The crude cephalexin is then purified, often through crystallization, to yield the final product.[9]

Experimental Protocol: Enzymatic Synthesis of Cephalexin

-

Materials: 7-ADCA, D-phenylglycine methyl ester hydrochloride (PGME·HCl), immobilized penicillin G acylase, deionized water, ammonia solution.

-

Procedure:

-

Suspend 7-ADCA in deionized water in a reaction vessel.

-

Separately dissolve PGME·HCl in deionized water.

-

Slowly add the PGME·HCl solution to the 7-ADCA suspension over a period of 45-75 minutes.[10]

-

Add the immobilized penicillin G acylase to the mixture.

-

Maintain the reaction temperature at approximately 15-20 °C and the pH at 6.2-7.0 by the controlled addition of an ammonia solution.[10]

-

Monitor the reaction progress by HPLC until the consumption of 7-ADCA is maximized (typically 2.5-3 hours).[10]

-

Upon completion, separate the immobilized enzyme from the cephalexin suspension by filtration.

-

Filter the cephalexin suspension to collect the crude product.

-

Wash the crude cephalexin with water and then acetone.

-

Dry the product under vacuum to obtain cephalexin monohydrate.

-

Diagram: Enzymatic Synthesis of Cephalexin

Caption: Enzymatic synthesis of Cephalexin.

Chemical Synthesis

Chemical synthesis methods, while still in use, often involve more complex steps, including the use of protecting groups and harsher reaction conditions. A common approach involves the use of D-phenylglycyl chloride hydrochloride as the acylating agent.[11]

Key Steps:

-

Silylation (Protection): The carboxyl group of 7-ADCA is often protected by silylation to prevent side reactions.[11]

-

Acylation: The silylated 7-ADCA is then reacted with D-phenylglycyl chloride hydrochloride in the presence of a base.

-

Deprotection (Hydrolysis): The protecting group is removed during the work-up to yield cephalexin.

-

Isolation and Purification: The product is isolated and purified, often as a solvate which is then converted to the desired form.[11]

Experimental Protocol: Chemical Synthesis of Cephalexin

-

Materials: 7-ADCA, D-phenylglycyl chloride hydrochloride, a silylating agent (e.g., trimethylchlorosilane), a suitable solvent (e.g., dichloromethane), and a base (e.g., triethylamine).

-

Procedure:

-

Suspend 7-ADCA in a suitable organic solvent.

-

Add the silylating agent and a base to protect the carboxyl group of 7-ADCA.

-

Cool the reaction mixture and add D-phenylglycyl chloride hydrochloride.

-

Stir the reaction at a low temperature, monitoring its progress by a suitable analytical method.

-

Upon completion, quench the reaction with an aqueous acid solution.

-

Separate the aqueous layer containing the cephalexin.

-

Adjust the pH of the aqueous solution to the isoelectric point of cephalexin (around 4.2) to precipitate the product.[12]

-

Filter, wash, and dry the crude cephalexin.

-

Potential Impurities in this compound

Impurities in cephalexin can arise from the starting materials, intermediates, side reactions during synthesis, or degradation of the final product.[13] These impurities must be carefully monitored and controlled to ensure the safety and efficacy of the drug product.

Table 1: Common Process-Related Impurities

| Impurity Name | Structure | Source |

| 7-ADCA | 7-amino-3-deacetoxycephalosporanic acid | Unreacted starting material |

| D-(-)-α-Phenylglycine | D-(-)-α-Phenylglycine | Hydrolysis of the acyl side chain or unreacted starting material |

| Cephalexin Dimer | Dimeric species formed from cephalexin | Side reaction during synthesis or degradation |

| Δ²-Cephalexin | Isomer of cephalexin with a double bond at the 2-position | Isomerization of cephalexin |

| Cephalexin Sulfoxide | Oxidized form of cephalexin | Oxidation during synthesis or storage |

Table 2: Common Degradation Products

| Impurity Name | Formation Condition |

| Cephalexin Open-Ring Impurity | Hydrolysis (acidic or basic conditions) |

| Various degradation products | Forced degradation under heat, light, and humidity |

Diagram: Formation of Key Impurities

Caption: Pathways for the formation of common cephalexin impurities.

Analytical Methods for Cephalexin and its Impurities

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the determination of cephalexin and its related impurities.[14][15] A validated, stability-indicating HPLC method is crucial for ensuring the quality of the drug substance and drug product.

Typical HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).[14][16]

-

Detection: UV detection, typically at 254 nm or 240 nm.[14][16]

-

Flow Rate: Approximately 1.0 mL/min.[14]

Table 3: Example HPLC Gradient for Impurity Profiling

| Time (min) | % Aqueous Buffer (pH ~4-5) | % Organic Modifier |

| 0 | 95 | 5 |

| 20 | 50 | 50 |

| 25 | 50 | 50 |

| 30 | 95 | 5 |

| 35 | 95 | 5 |

Purification of this compound

The final step in the synthesis is the purification of cephalexin and its conversion to the hydrochloride salt. Crystallization is the primary method for purification.

Experimental Protocol: Crystallization of Cephalexin Monohydrate

-

Procedure:

-

Dissolve the crude cephalexin in an acidic aqueous solution (pH < 2.4).[17]

-

Add a suitable anti-solvent, such as n-butanol, to form a biphasic system.[17]

-

Seed the solution with crystals of pure cephalexin monohydrate.[17]

-

Slowly neutralize the solution to a pH of approximately 4.0-5.0 to induce crystallization.[17]

-

Filter the crystals, wash with a suitable solvent, and dry.

-

Conversion to this compound:

Cephalexin monohydrate can be converted to this compound by treating a slurry of the monohydrate in a suitable alcohol (e.g., ethanol or isopropanol) with hydrochloric acid. The resulting this compound solvate can then be converted to the monohydrate by exposure to a humid atmosphere.

Conclusion

The synthesis of this compound is a well-established process with both enzymatic and chemical routes being viable options. The choice of synthesis method can significantly impact the impurity profile of the final product. A thorough understanding of the potential impurities and the implementation of robust analytical methods are critical for ensuring the quality, safety, and efficacy of this important antibiotic. This guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of this compound.

References

- 1. Cephalexin | C16H17N3O4S | CID 27447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Cephalexin? [synapse.patsnap.com]

- 3. Cephalexin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Efficient enzymatic synthesis of cephalexin in suspension aqueous solution system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Studies on enzymatic synthesis of cephalexin by immobilized penicillin acylase by polyacrylonitrile fibres] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN103805671A - Method for preparing cefalexin - Google Patents [patents.google.com]

- 9. US3883519A - Method for purification of cephalexin - Google Patents [patents.google.com]

- 10. CN105274177A - Preparation method of cephalexin raw material and capsules - Google Patents [patents.google.com]

- 11. US3957773A - Process for preparing cephalosporin compounds from 7-adca - Google Patents [patents.google.com]

- 12. [Means of purification of cephalexin with a view to therapeutic use] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rjptonline.org [rjptonline.org]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. jetir.org [jetir.org]

- 17. US3862186A - Process for the production of cephalexin monohydrate - Google Patents [patents.google.com]

In vitro antibacterial spectrum of cephalexin hydrochloride.

An In-depth Technical Guide on the In Vitro Antibacterial Spectrum of Cephalexin Hydrochloride

Introduction

This compound is a semi-synthetic, first-generation cephalosporin antibiotic intended for oral administration. As a member of the β-lactam class of antibiotics, it has been widely prescribed since its introduction for treating a variety of bacterial infections.[1][2][3] This guide provides a detailed overview of its in vitro antibacterial spectrum, mechanism of action, and the experimental protocols used for its evaluation, tailored for researchers, scientists, and drug development professionals. Cephalexin is primarily effective against Gram-positive cocci and has limited to moderate activity against certain Gram-negative bacilli.[4][5]

Mechanism of Action

Cephalexin exerts its bactericidal effect by inhibiting the final stage of bacterial cell wall synthesis. The structural integrity of the bacterial cell wall is maintained by a mesh-like layer of peptidoglycan.[5] Cephalexin, like other β-lactam antibiotics, mimics the D-Alanyl-D-alanine moiety of the peptidoglycan precursor.[2] This allows it to bind to and inhibit penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the transpeptidation (cross-linking) of peptidoglycan strands.[3][5] The inhibition of this process leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[1][5] This action is most effective against actively dividing bacteria.

In Vitro Antibacterial Spectrum

The antibacterial spectrum of cephalexin is characteristic of first-generation cephalosporins, with robust activity against Gram-positive organisms and more variable activity against Gram-negative organisms.[]

Gram-Positive Aerobes

Cephalexin is highly effective against many Gram-positive cocci.[4]

-

Staphylococcus aureus : Active against methicillin-susceptible strains (MSSA), including those that produce penicillinase.[7]

-

Streptococcus species : Demonstrates good activity against Streptococcus pyogenes (Group A streptococci) and Streptococcus pneumoniae (penicillin-susceptible strains).[7] It is also effective against viridans streptococci and Streptococcus agalactiae.[8]

Gram-Negative Aerobes

The activity of cephalexin against Gram-negative bacteria has diminished over time but remains relevant for certain species in specific clinical contexts, such as uncomplicated urinary tract infections.[8]

-

Escherichia coli : Susceptibility can be variable.[9]

-

Klebsiella pneumoniae : Shows some activity, but resistance is common.[8]

-

Proteus mirabilis : Generally susceptible.[9]

Ineffective Against / Resistant Organisms

Cephalexin is not active against several clinically important bacteria:

-

Methicillin-resistant Staphylococcus aureus (MRSA).[8]

-

Most strains of enterococci (e.g., Enterococcus faecalis).[7]

-

Pseudomonas species.[10]

-

Indole-positive Proteus species (Proteus vulgaris), Enterobacter spp., and Morganella morganii.[10]

-

Anaerobic bacteria like Bacteroides fragilis.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the in vitro activity of cephalexin against various bacterial species, presented as Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[11]

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Gram-Positive | |||

| Staphylococcus aureus (MSSA) | 2 | 64 | 1 - 16[12] |

| Staphylococcus pseudintermedius | 2 | 64 | N/A[12] |

| Streptococcus pyogenes | N/A | N/A | 0.12 - 1[8] |

| Streptococcus pneumoniae | N/A | N/A | All strains inhibited by 3.1 |

| Gram-Negative | |||

| Escherichia coli | N/A | N/A | 80% of strains inhibited by 12.5[9] |

| Klebsiella-Aerobacter | N/A | N/A | 72% of strains inhibited by 12.5[9] |

| Proteus mirabilis | N/A | N/A | 56% of strains inhibited by 12.5[9] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple sources and may vary based on geographic location and testing methodology.

Experimental Protocols for Susceptibility Testing

Standardized methods are crucial for determining the in vitro susceptibility of bacteria to cephalexin. The two most common methods are the disk diffusion test and the broth microdilution method for MIC determination.

Disk Diffusion Test (Kirby-Bauer Method)

This qualitative or semi-quantitative method assesses the susceptibility of a bacterial isolate to an antibiotic.[13] An agar plate is uniformly inoculated with the test organism, and paper disks impregnated with a specific concentration of an antibiotic (e.g., 30 µg for cephalexin/cephalothin) are placed on the surface.[14] The antibiotic diffuses into the agar, creating a concentration gradient. After incubation, the absence of bacterial growth around a disk is known as the zone of inhibition. The diameter of this zone is measured and compared to standardized charts to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R).[10]

Detailed Methodology:

-

Inoculum Preparation : A standardized inoculum of the test bacteria is prepared by suspending several colonies in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13][15]

-

Inoculation : A sterile cotton swab is dipped into the standardized suspension, excess fluid is removed, and the entire surface of a Mueller-Hinton agar plate is swabbed uniformly in three directions to ensure confluent growth.[16][14]

-

Disk Application : Antibiotic-impregnated disks are dispensed onto the agar surface, ensuring they are at least 24 mm apart.[14]

-

Incubation : The plates are inverted and incubated, typically for 18-24 hours at 35-37°C.[15]

-

Interpretation : The diameters of the zones of inhibition are measured in millimeters and interpreted using criteria established by bodies like the Clinical and Laboratory Standards Institute (CLSI).[17]

Minimum Inhibitory Concentration (MIC) Test

The MIC test is a quantitative method that determines the lowest concentration of an antibiotic required to inhibit the growth of a specific bacterium.[18] The broth microdilution method is a common technique.

Detailed Methodology:

-

Plate Preparation : A microtiter plate is prepared with serial two-fold dilutions of cephalexin in a suitable broth medium (e.g., Mueller-Hinton Broth).[18] Each well contains a different concentration of the antibiotic. Control wells (positive for growth, negative for contamination) are included.

-

Inoculation : Each well is inoculated with a standardized concentration of the test bacterium (e.g., 5 x 10⁵ CFU/mL).

-

Incubation : The plate is incubated under appropriate conditions (e.g., 16-20 hours at 35°C).

-

Result Determination : After incubation, the plate is examined for visible turbidity. The MIC is the lowest concentration of cephalexin in a well that shows no visible growth.[18]

Conclusion

This compound remains a clinically relevant first-generation cephalosporin, characterized by its potent in vitro activity against a range of Gram-positive cocci and some Gram-negative bacilli.[] Its primary utility is in treating uncomplicated infections caused by susceptible strains of Staphylococcus and Streptococcus.[][7] However, the evolving landscape of antibiotic resistance, particularly the emergence of MRSA and resistant Gram-negative organisms, necessitates the judicious use of cephalexin guided by up-to-date in vitro susceptibility testing. The standardized protocols outlined in this guide, such as disk diffusion and MIC determination, are essential tools for accurately defining the antibacterial spectrum of cephalexin and informing appropriate clinical use.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Cefalexin - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. Cephalexin—a new oral antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Cephalexin? [synapse.patsnap.com]

- 7. droracle.ai [droracle.ai]

- 8. Cephalexin: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]

- 9. In vitro antimicrobial activity and human pharmacology of cephalexin, a new orally absorbed cephalosporin C antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CEPHALEXIN [dailymed.nlm.nih.gov]

- 11. idexx.co.uk [idexx.co.uk]

- 12. Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PMC [pmc.ncbi.nlm.nih.gov]

- 13. microxpress.in [microxpress.in]

- 14. shop.tinyteria.com [shop.tinyteria.com]

- 15. biotrading.com [biotrading.com]

- 16. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 17. asp.mednet.ucla.edu [asp.mednet.ucla.edu]

- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Cephalexin Hydrochloride: A Technical Guide to its Degradation Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of cephalexin hydrochloride, a widely prescribed first-generation cephalosporin antibiotic. Understanding the stability of cephalexin and the formation of its degradation products is critical for ensuring its quality, safety, and efficacy in pharmaceutical formulations. This document details the primary degradation pathways under various stress conditions, identifies the resulting byproducts, presents quantitative degradation data, and outlines the experimental protocols used for such analyses.

Degradation Pathways of Cephalexin

Cephalexin is susceptible to degradation through several pathways, including hydrolysis (in acidic and basic conditions), oxidation, photolysis, and thermal stress.[1] The core mechanism of degradation often involves the opening of the unstable β-lactam ring, which is essential for its antibacterial activity.[2][3]

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for cephalexin. The rate and products of hydrolysis are highly dependent on the pH of the solution.[4][5]

-

Acidic Hydrolysis: In acidic conditions, the primary degradation involves the hydrolysis of the β-lactam bond.[5] This leads to the formation of inactive products. Studies have shown that cephalexin is relatively stable in acidic conditions compared to other cephalosporins like cephalothin.[5] One study identified two major degradation products in acidic aqueous solutions: 3-formyl-3,6-dihydro-6-phenyl-2,5(1H,4H)-pyrazinedione and 3-hydroxy-4-methyl-2(5H)-thiophenone.[6]

-

Basic Hydrolysis: Cephalexin is more susceptible to degradation under basic conditions.[7] The degradation is initiated by the nucleophilic attack of a hydroxide ion on the β-lactam carbonyl group, leading to the opening of the β-lactam ring.[5] This results in the formation of cephalosporoate, which can undergo further transformations.[8] Intramolecular aminolysis, where the side-chain amino group attacks the β-lactam, can also occur, leading to the formation of diketopiperazine-type compounds.[5]

Oxidative Degradation

Oxidative conditions, often simulated using hydrogen peroxide, lead to the formation of sulfoxide and sulfone derivatives of cephalexin.[9][10] The thioether sulfur in the dihydrothiazine ring is the primary site of oxidation.[10] The formation of two stereoisomeric sulfoxides is a key initial step in the oxidative degradation pathway.[10] These oxidized products may retain some antibacterial activity.[9]

Photolytic Degradation

Exposure to ultraviolet (UV) light can induce the degradation of cephalexin.[7][11] Photodegradation can lead to the formation of various byproducts, some of which may still possess antibacterial properties.[9][11] Studies have shown that photolysis can generate oxidized species that conserve the dihydrothiazine ring adjacent to the β-lactam ring.[11] One identified photolytic degradation product has a mass-to-charge ratio (m/z) of 150.[12] The degradation often follows first-order kinetics.[13]

Thermal Degradation

Elevated temperatures can accelerate the degradation of cephalexin.[11] Thermal degradation can lead to the rupture of the bioactive β-lactam moiety, resulting in a loss of antibacterial activity.[11] The degradation process at elevated temperatures has been shown to follow first-order kinetics.[14] Thermal decomposition studies using techniques like thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) have identified multiple stages of degradation, starting with dehydration followed by the destruction of the cephalosporin molecule.[15]

Quantitative Degradation Data

The following tables summarize quantitative data on the degradation of cephalexin under various conditions as reported in the scientific literature.

Table 1: Kinetics of Cephalexin Degradation

| Stress Condition | Temperature | pH | Rate Constant (k) | Half-life (t½) | Kinetic Order | Reference |

| Aqueous Solution | 60°C | 5.5 | - | - | Pseudo-first-order | [4] |

| ZnO Nanowire Photocatalysis | - | 7.2-9.2 | 1.19 x 10⁻¹ to 2.52 x 10⁻¹ min⁻¹ | - | First-order | [13] |

| UV-C Irradiation | - | - | - | - | Pseudo-first-order | [7] |

| Thermal (Suspension) | 37°C - 55°C | - | 0.115 to 0.921 year⁻¹ | - | First-order | [14] |

| Thermally Activated Persulfate | - | - | - | - | Pseudo-first-order | [10] |

Table 2: Activation Energies for Thermal Degradation

| Compound | pH | Activation Energy (Ea) | Reference |

| Cephalexin | 5.5 | 26.2 Kcal/mole | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for studying cephalexin degradation.

Forced Degradation Studies

Forced degradation studies are essential for establishing the stability-indicating nature of analytical methods.[1][16]

-

Objective: To generate potential degradation products of cephalexin under various stress conditions.

-

Methodology:

-

Acid Hydrolysis: A solution of cephalexin is treated with 0.1 M to 1 M hydrochloric acid (HCl) and heated.[16][17]

-

Base Hydrolysis: A solution of cephalexin is treated with 0.01 M to 2 N sodium hydroxide (NaOH).[17][18]

-

Oxidative Degradation: A solution of cephalexin is treated with 0.3% to 6% hydrogen peroxide (H₂O₂).[17][18]

-

Thermal Degradation: A solution or solid sample of cephalexin is exposed to elevated temperatures (e.g., 60°C, 80°C).[1][15]

-

Photolytic Degradation: A solution of cephalexin is exposed to UV light (e.g., 254 nm or 365 nm) or a combination of UV and visible light.[1][12]

-

-

Analysis: The stressed samples are analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent drug and its degradation products.[16][19]

Analytical Methods for Degradation Products

-

High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating and quantifying cephalexin and its degradation products.[19][20]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is used for the identification and structural elucidation of degradation products by providing mass-to-charge ratio information.[11][12]

-

UV-Visible Spectrophotometry: This method can be used for the quantification of cephalexin during degradation studies.[7]

Visualization of Degradation Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the degradation pathways of cephalexin and a typical experimental workflow for its analysis.

Caption: Major degradation pathways of Cephalexin under different stress conditions.

Caption: A typical experimental workflow for studying Cephalexin degradation.

References

- 1. Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Cefalexin - Wikipedia [en.wikipedia.org]

- 4. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cephalosporin degradations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. β-Lactamase-catalysed hydrolysis of cephalexin: evolution of the cephalosporoate intermediate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. repositorio.unifesp.br [repositorio.unifesp.br]

- 10. Oxidation of cefalexin by thermally activated persulfate: Kinetics, products, and antibacterial activity change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular structure and antibacterialactivity of degradation products from cephalexin solutions submitted to thermal and photolytic stress [repositorio.unifesp.br]

- 12. iwaponline.com [iwaponline.com]

- 13. Photocatalytic degradation of cephalexin by ZnO nanowires under simulated sunlight: Kinetics, influencing factors, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ajopred.com [ajopred.com]

- 15. Comparative kinetic analysis on thermal degradation of some cephalosporins using TG and DSC data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Photocatalytic degradation of cephalexin by UV activated persulfate and Fenton in synthetic wastewater: optimization, kinetic study, reaction pathway and intermediate products - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Oral Bioavailability of Cephalexin Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of cephalexin hydrochloride, a widely prescribed first-generation cephalosporin antibiotic. The information is curated to be a valuable resource for professionals in drug development and research, presenting key data, detailed experimental methodologies, and visual representations of core processes.

Pharmacokinetic Profile of Cephalexin

Cephalexin is characterized by its rapid and nearly complete absorption following oral administration, minimal metabolism, and primary excretion via the kidneys. Its pharmacokinetic properties make it an effective agent for treating a variety of bacterial infections.

Absorption

Cephalexin is well absorbed from the gastrointestinal tract, with an oral bioavailability of approximately 90%.[1] It is stable in the acidic environment of the stomach and is primarily absorbed in the upper intestine.[2][3] Peak plasma concentrations (Cmax) are typically reached within one hour of administration.[4][5] The absorption of cephalexin is mediated by the H+/dipeptide transporter PEPT1 (SLC15A1) in the intestine.[6] While food can slightly delay the time to peak concentration, it does not significantly affect the overall extent of absorption.[7][8]

Distribution

Following absorption, cephalexin is widely distributed throughout most body tissues and fluids.[4][9] It exhibits low plasma protein binding, with approximately 10% to 15% of the drug bound to plasma proteins.[4][5][7] This low level of protein binding contributes to its extensive distribution into tissues. The volume of distribution (Vd) of cephalexin is approximately 0.23 L/kg.[1]

Metabolism

Cephalexin is not significantly metabolized in the body.[3][9] This lack of metabolism means that the majority of the administered dose is available in its active form to exert its antibacterial effect.

Excretion

The primary route of elimination for cephalexin is through the kidneys.[2][4] Over 90% of an administered dose is excreted unchanged in the urine within 8 hours through both glomerular filtration and tubular secretion.[5][6] This rapid and extensive renal excretion results in high urinary concentrations, making it particularly effective for the treatment of urinary tract infections.[2][4] The elimination half-life of cephalexin in individuals with normal renal function is approximately 0.5 to 1.2 hours.[1]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from various studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Cephalexin in Healthy Adults

| Dose | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Half-life (hr) | Reference |

| 250 mg | 9 | 1 | 19.6 | 0.9 | [5][8] |

| 500 mg | 18 | 1 | 38.9 | 1.1 | [5][10] |

| 1000 mg | 32 | 1 | 75.8 | 1.2 | [5] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 2: Physicochemical and Disposition Properties of Cephalexin

| Parameter | Value | Reference |

| Oral Bioavailability | ~90% | [1] |

| Plasma Protein Binding | 10-15% | [4][5][7] |

| Volume of Distribution (Vd) | 0.23 L/kg | [1] |

| Primary Route of Elimination | Renal Excretion (>90% unchanged) | [4][5][6] |

| Metabolism | Not metabolized | [3][9] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to evaluate the pharmacokinetics and bioavailability of cephalexin.

In Vivo Bioavailability and Pharmacokinetic Study in Humans

This protocol describes a typical single-dose, crossover study to determine the pharmacokinetic profile and assess the bioequivalence of an oral cephalexin formulation.

3.1.1. Study Design

An open-label, randomized, single-dose, two-period, two-sequence crossover study is conducted.[5] A washout period of at least 7 days is maintained between the two periods.[5]

3.1.2. Subject Selection

Healthy adult male and non-pregnant, non-lactating female subjects are recruited.[5][11] Subjects undergo a comprehensive medical screening, including physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests (hematology, biochemistry, and urinalysis) to ensure they are in good health.[2]

3.1.3. Dosing and Sample Collection

-

Subjects fast overnight for at least 10 hours before drug administration.[8]

-

A pre-dose blood sample is collected.[5]

-

A single oral dose of cephalexin (e.g., 500 mg capsule) is administered with a standardized volume of water (e.g., 240 mL).[5]

-

Serial blood samples (e.g., 5 mL) are collected into heparinized tubes at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours).[5]

-

Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -20°C or lower until analysis.[12]

3.1.4. Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

The concentration of cephalexin in plasma samples is determined using a validated HPLC method with UV detection.[6][12]

-

Sample Preparation: Plasma samples are prepared by protein precipitation. A known volume of plasma is mixed with a precipitating agent (e.g., acetonitrile or trichloroacetic acid in methanol) containing an internal standard (e.g., cefadroxil).[12] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is collected for analysis.[12]

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) in a specific ratio.[6] The pH of the mobile phase is adjusted as required.

-

Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.[6]

-

Detection: UV detection at a specific wavelength (e.g., 260 nm).[12]

-

-

Quantification: A calibration curve is constructed by plotting the peak area ratio of cephalexin to the internal standard against the known concentrations of cephalexin standards. The concentration of cephalexin in the plasma samples is then determined from this calibration curve.

3.1.5. Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters include:

-

Maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) are obtained directly from the observed data.[5]

-

The area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) is calculated using the linear trapezoidal rule.[5]

-

The area under the plasma concentration-time curve from time zero to infinity (AUC0-∞) is calculated as AUC0-t + (Clast/λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.[5]

-

The elimination half-life (t1/2) is calculated as 0.693/λz.[5]

Urinary Excretion Study

This protocol is designed to determine the extent of renal excretion of unchanged cephalexin.

3.2.1. Study Design and Sample Collection

-

Following the administration of a single oral dose of cephalexin as described in the pharmacokinetic study, urine samples are collected at specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, and 12-24 hours).[13]

-

The volume of urine collected during each interval is measured and recorded.

-

An aliquot of each urine sample is stored at -20°C or lower until analysis.

3.2.2. Bioanalytical Method

The concentration of cephalexin in the urine samples is determined using a validated HPLC method, similar to the one described for plasma analysis, with appropriate modifications for the urine matrix.

3.2.3. Data Analysis

The amount of cephalexin excreted in the urine during each collection interval is calculated by multiplying the drug concentration by the urine volume. The cumulative amount of drug excreted over time is then determined. The total urinary recovery is expressed as a percentage of the administered dose.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the pharmacokinetics of cephalexin.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. DETERMINATION OF CEPHALEXIN LEVEL AND STABILITY IN HUMAN PLASMA BY FULLY VALIDATED RAPAID HPLC ANALYSIS | Semantic Scholar [semanticscholar.org]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ClinConnect | Bioequivalence Study of Cephalexin Suspension 125 [clinconnect.io]

- 10. researchgate.net [researchgate.net]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cephalexin: human studies of absorption and excretion of a new cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

Cephalexin Hydrochloride: A Technical Guide to Molecular Structure and Chemical Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and chemical stability of cephalexin hydrochloride. The information presented herein is intended to support research, development, and quality control activities related to this important first-generation cephalosporin antibiotic.

Molecular Structure of this compound

This compound is the hydrochloride salt of cephalexin, a semi-synthetic beta-lactam antibiotic. The presence of the hydrochloride salt enhances the aqueous solubility of the compound. It often exists as a monohydrate.

The core structure of cephalexin consists of a 7-amino-3-methyl-3-cephem-4-carboxylic acid nucleus. A D-(-)-α-aminophenylacetyl group is attached to the 7-amino position. This side chain contributes to its acid stability, allowing for oral administration. The methyl group at the 3-position circumvents metabolic deactivation that can occur with other cephalosporins.[1]

Key Structural Features:

-

Beta-Lactam Ring: A four-membered cyclic amide that is crucial for its antibacterial activity. It mimics the D-Ala-D-Ala moiety of peptidoglycan precursors in bacterial cell walls, leading to the inhibition of cell wall synthesis.[2][3]

-

Dihydrothiazine Ring: Fused to the beta-lactam ring, this six-membered sulfur-containing ring is characteristic of cephalosporins.

-

Acyl Side Chain: The D-phenylglycyl group at the C-7 position influences the antibacterial spectrum and pharmacokinetic properties.

-

C-3 Position: The methyl substituent at this position contributes to the drug's stability.[1]

Chemical and Physical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₀ClN₃O₅S | [2][3] |

| Molecular Weight | 401.9 g/mol | [2] |

| IUPAC Name | (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;hydrochloride | [2][3] |

| CAS Number | 105879-42-3 (monohydrate hydrochloride) | [2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Freely soluble in water | [1] |

Chemical Stability and Degradation

The chemical stability of this compound is a critical factor in its formulation, storage, and therapeutic efficacy. The strained beta-lactam ring is susceptible to hydrolysis, which is the primary degradation pathway.[1] Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

This compound demonstrates susceptibility to degradation under acidic, basic, and oxidative conditions, while being relatively stable to heat and light when in the solid state.[4][5] However, in aqueous solutions, temperature can significantly accelerate degradation.[6]

Degradation Pathways

The degradation of this compound can proceed through several pathways depending on the stress conditions. The principal mechanism involves the cleavage of the beta-lactam ring.

Caption: Major degradation pathways of this compound under various stress conditions.

Summary of Forced Degradation Studies

The following table summarizes the conditions and outcomes of forced degradation studies on cephalexin.

| Stress Condition | Reagent/Parameters | Typical Outcome | Reference(s) |

| Acid Hydrolysis | 1 M HCl, room temperature to 60°C | Significant degradation, cleavage of the β-lactam ring and side chain. | [5][7] |

| Base Hydrolysis | 0.04 M - 2 N NaOH, room temperature | Rapid and extensive degradation, primarily via β-lactam ring opening. | [5][6][7] |

| Oxidative Degradation | 0.3% - 6% H₂O₂, room temperature | Degradation observed, formation of sulfoxide derivatives. | [5][6][7] |

| Thermal Degradation | 60°C - 80°C (in solution) | Degradation follows first-order kinetics. Solid-state is more stable. | [5][6][8] |

| Photolytic Degradation | UV light (e.g., 254 nm) and visible light | Degradation occurs, especially in solution. | [7][9] |

Experimental Protocols for Forced Degradation Studies

Detailed experimental protocols are crucial for reproducible stability studies. The following provides a generalized workflow for conducting forced degradation of this compound.

Caption: A generalized experimental workflow for forced degradation studies of this compound.

Preparation of Stock Solution

Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent like methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

Acid Hydrolysis

-

To a defined volume of the stock solution, add an equal volume of 1 M hydrochloric acid.

-

Incubate the mixture at room temperature or an elevated temperature (e.g., 60°C) for a specified period.

-

Periodically withdraw samples, neutralize with an appropriate amount of 1 M sodium hydroxide, and dilute with the mobile phase to the desired concentration for analysis.

Base Hydrolysis

-

To a defined volume of the stock solution, add an equal volume of 0.04 M sodium hydroxide.

-

Incubate the mixture at room temperature for a specified period.

-

Periodically withdraw samples, neutralize with an appropriate amount of 0.04 M hydrochloric acid, and dilute with the mobile phase for analysis.

Oxidative Degradation

-

To a defined volume of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a specified duration, protected from light.

-

Withdraw samples at various time points and dilute with the mobile phase for immediate analysis.

Thermal Degradation

-

Transfer a portion of the stock solution into a sealed container.

-

Expose the solution to a constant elevated temperature (e.g., 80°C) in a thermostatically controlled oven.

-

For solid-state studies, expose the powdered drug to dry heat.

-

At appropriate intervals, withdraw samples, allow them to cool to room temperature, and dilute as necessary for analysis.

Photolytic Degradation

-

Expose the stock solution (in a transparent container) or the solid drug powder to a light source capable of emitting both UV and visible radiation, as specified by ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours and 200 watt-hours/square meter).[10]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

-

After the exposure period, sample the solutions and analyze.

Analytical Methodology

A validated stability-indicating analytical method is required to separate and quantify this compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique.

Typical HPLC Parameters:

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution may be necessary to resolve all degradation products.[11][12]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both the parent drug and degradation products have significant absorbance (e.g., 254 nm or 260 nm).[13][14] Mass spectrometry can be used for the identification of unknown degradation products.

Conclusion

This technical guide has detailed the molecular structure of this compound and the critical aspects of its chemical stability. The provided information on degradation pathways and experimental protocols for forced degradation studies serves as a valuable resource for researchers and professionals in the pharmaceutical industry. A thorough understanding of these principles is essential for the development of stable and effective dosage forms of cephalexin and for ensuring its quality throughout its shelf life.

References

- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 2. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Electrochemical degradation of Cephalexin on Ti/TiO2/βPbO2 anode modified by sodium dodecyl sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Comparative kinetic analysis on thermal degradation of some cephalosporins using TG and DSC data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repositorio.unifesp.br [repositorio.unifesp.br]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. Stress Studies and Identification of Degradation Products of Cephalexin Using LC–PDA and LC–MS/MS | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Initial Toxicity Screening of Cephalexin Hydrochloride in Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial toxicity screening of cephalexin hydrochloride in various cell lines. It covers key toxicological endpoints, detailed experimental protocols, and data interpretation to facilitate a comprehensive in vitro assessment of this widely used antibiotic.

Introduction to this compound and In Vitro Toxicity Assessment

This compound is a first-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] While generally considered safe, understanding its potential for cytotoxicity is crucial for drug development and safety assessment. In vitro toxicity screening provides a rapid and cost-effective method to evaluate the potential of a compound to cause cellular damage. This guide focuses on the initial assessment of this compound's toxicity in relevant cell lines, with a focus on mechanisms involving oxidative stress and mitochondrial dysfunction.

Quantitative Toxicity Data

The in vitro cytotoxicity of this compound has been evaluated in several cell lines. Compared to other cephalosporins like cephaloridine and cephaloglycin, cephalexin generally exhibits lower toxicity.[2] The following table summarizes the available quantitative data on the cytotoxicity of this compound.

| Cell Line | Assay | Endpoint | Result | Reference |

| LLC-RK1 (Rabbit Kidney) | Nigrosin Dye Exclusion | TC50 (48h) | > 1.0 mg/mL | [3] |

| Murine Macrophages | Flow Cytometry | Cell Viability (12h) | No significant toxicity up to 128 µg/mL | [4] |

| Rat Proximal Tubular (PT) Cells | LDH Release | Cytotoxicity | Less LDH release compared to cephaloridine | [5] |

| Rat Distal Tubular (DT) Cells | LDH Release | Cytotoxicity | No significant effect | [5] |

TC50: Toxic Concentration 50%, the concentration that causes 50% cell death.

Core Mechanisms of this compound Toxicity

The primary mechanisms underlying the cytotoxicity of cephalosporins, including cephalexin, involve the induction of oxidative stress and mitochondrial dysfunction.

Oxidative Stress

Oxidative stress occurs due to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[6] While cephalexin itself does not produce significant oxidative changes, some studies suggest that cephalosporins can contribute to oxidative stress, potentially through the involvement of cytochrome P-450 metabolism.[5] This can lead to damage of cellular components like lipids, proteins, and DNA.

Mitochondrial Dysfunction

Mitochondria are primary targets for drug-induced toxicity. Some cephalosporins are known to impair mitochondrial function by inhibiting the transport of anionic substrates like succinate into the mitochondria, which is crucial for cellular respiration.[7][8] Although less pronounced with cephalexin compared to other cephalosporins, this inhibition can lead to decreased ATP production and ultimately, cell death.[7]

Experimental Protocols for Toxicity Screening

This section provides detailed methodologies for key experiments used in the initial toxicity screening of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Selected cell lines (e.g., LLC-RK1, HepG2, HeLa)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium without the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Materials:

-

This compound stock solution

-

LDH assay kit (containing substrate, cofactor, and dye solutions)

-

96-well plates

-

Selected cell lines

-

Complete cell culture medium

-

Lysis buffer (provided with the kit or 1% Triton X-100)

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).

-

Incubation: Incubate the plate for the desired exposure time.

-

Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the nucleus of cells with compromised membranes.

Materials:

-

This compound stock solution

-

Annexin V-FITC/PI apoptosis detection kit

-

Flow cytometer

-

Selected cell lines

-

6-well plates or culture flasks

-

Complete cell culture medium

-

PBS and Binding Buffer (provided with the kit)

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks and treat with different concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Reactive Oxygen Species (ROS) Detection: DCFDA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method for measuring intracellular ROS. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

This compound stock solution

-

DCFDA (or H2DCFDA) stock solution (in DMSO)

-

96-well black, clear-bottom plates

-

Selected cell lines

-

Phenol red-free culture medium

-

PBS

-

Positive control (e.g., H₂O₂)

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

DCFDA Loading: Wash the cells with warm PBS. Load the cells with 5-10 µM DCFDA in phenol red-free medium for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with PBS to remove excess dye.

-

Compound Treatment: Add different concentrations of this compound in phenol red-free medium to the wells. Include a positive control.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Measurements can be taken at different time points.

-

Data Analysis: Normalize the fluorescence intensity to the cell number (e.g., using a parallel MTT assay or by protein quantification) and express the results as a fold change relative to the vehicle control.

Visualization of Workflows and Pathways

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for in vitro toxicity screening of this compound.

Proposed Signaling Pathway for Cephalosporin-Induced Mitochondrial Toxicity

Caption: Cephalosporin-induced mitochondrial dysfunction pathway.

Conclusion

The initial toxicity screening of this compound in cell lines is a critical step in its safety assessment. This guide outlines the key mechanisms of toxicity, which primarily involve oxidative stress and mitochondrial dysfunction, and provides detailed protocols for a panel of in vitro assays to evaluate these effects. The presented data indicates that this compound is generally less toxic than other cephalosporins. However, a comprehensive evaluation using the described methodologies is essential for a thorough understanding of its cytotoxic potential in different cell types. This information is invaluable for drug development professionals in making informed decisions regarding the safety profile of this important antibiotic.

References

- 1. emerginginvestigators.org [emerginginvestigators.org]

- 2. Cephalosporin-induced nephrotoxicity: does it exist? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative toxicity of oral cephalosporin antibiotics in the rabbit and in a rabbit kidney cell line (LLC-RK(1)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Cytotoxic effects of 110 reference compounds on HepG2 cells and for 60 compounds on HeLa, ECC-1 and CHO cells. II mechanistic assays on NAD(P)H, ATP and DNA contents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. Mechanism of the mitochondrial respiratory toxicity of cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pathogenesis of nephrotoxicity of cephalosporins and aminoglycosides: a review of current concepts - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of cephalexin hydrochloride as a first-generation cephalosporin.

A deep dive into the discovery and development of the first-generation cephalosporin that reshaped oral antibiotic therapy.

Introduction

Cephalexin hydrochloride, a cornerstone of oral antibiotic therapy for decades, represents a pivotal achievement in the history of antimicrobial drug development. As a first-generation cephalosporin, its broad spectrum of activity against common Gram-positive and some Gram-negative bacteria, coupled with its excellent oral bioavailability, marked a significant advancement in treating a wide range of infections in an outpatient setting. This technical guide delves into the discovery, history, and foundational experimental work that established cephalexin as a landmark therapeutic agent. For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core science behind cephalexin, from its chemical synthesis to its biological mechanism and early clinical evaluation.

Discovery and Historical Context: From Mold to Medicine

The story of cephalexin begins with the discovery of the cephalosporin nucleus. In 1945, Italian scientist Giuseppe Brotzu isolated a fungus, Cephalosporium acremonium, from a sewage outfall in Sardinia. He observed its potent antibacterial activity, which was later attributed to a group of novel β-lactam compounds. This foundational work paved the way for the isolation of cephalosporin C, the parent compound of the cephalosporin family of antibiotics.

Researchers at Eli Lilly and Company in the 1960s were instrumental in the development of the first cephalosporin antibiotics. A significant breakthrough was the development of a method to cleave the α-aminoadipoyl side chain of cephalosporin C to produce 7-aminocephalosporanic acid (7-ACA), a versatile nucleus for the synthesis of semi-synthetic derivatives. Further research led to the creation of 7-aminodesacetoxycephalosporanic acid (7-ADCA) from penicillins, providing a more readily available precursor. It was through the structural modification of this 7-ADCA nucleus that cephalexin was born.

Cephalexin was synthesized by scientists at Eli Lilly and was first described in the scientific literature in 1969. It received FDA approval in 1970, ushering in a new era of oral cephalosporin therapy.

Chemical Synthesis of this compound

The original synthesis of cephalexin, as described in the scientific literature of the late 1960s, involved the acylation of 7-aminodesacetoxycephalosporanic acid (7-ADCA) with a protected derivative of D-phenylglycine. While the precise, unpublished laboratory protocols of the original synthesis are not available, the general chemical pathway is well-established.

Experimental Protocol: A Representative Chemical Synthesis

The following protocol is a representative method for the synthesis of cephalexin, based on established principles of cephalosporin chemistry.

Step 1: Protection of D-phenylglycine

-

D-phenylglycine is protected at the amino group, for example, as a tert-butyloxycarbonyl (Boc) derivative, to prevent side reactions during the subsequent acylation.

Step 2: Activation of the Protected Phenylglycine

-

The carboxylic acid moiety of the protected D-phenylglycine is activated to facilitate the acylation of 7-ADCA. This can be achieved by converting it to an acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (DCC).

Step 3: Acylation of 7-ADCA

-

The activated and protected D-phenylglycine is reacted with 7-ADCA in a suitable organic solvent.

-

The reaction is typically carried out at a controlled temperature to ensure efficient coupling and minimize degradation of the β-lactam ring.

Step 4: Deprotection

-

The protecting group on the amino acid side chain is removed, usually under acidic conditions, to yield cephalexin.

Step 5: Formation of the Hydrochloride Salt and Purification

-

The resulting cephalexin free base is treated with hydrochloric acid in a suitable solvent to form this compound.

-

The final product is purified by crystallization to yield a white to off-white crystalline powder.

Mechanism of Action: Targeting the Bacterial Cell Wall